1,2,3,8-Tetrachlorodibenzofuran
Description
Properties
IUPAC Name |
1,2,3,8-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-2-8-6(3-5)10-9(17-8)4-7(14)11(15)12(10)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQRHGKKSHJMCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(C(=C(C=C3O2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017148 | |
| Record name | 1,2,3,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62615-08-1 | |
| Record name | 1,2,3,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062615081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51M7P5DD9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Anthropogenic Sources of Tetrachlorodibenzofurans, Including 1,2,3,8 Tetrachlorodibenzofuran
Unintentional Byproduct Generation in Industrial Processes
A significant source of TCDFs is their inadvertent formation during the production of other chemicals and in industrial processes that use chlorine or chlorinated compounds.
The manufacturing processes of several chlorinated organic compounds can lead to the formation of PCDFs as contaminants. For instance, the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids in electrical equipment, also resulted in the formation of PCDFs. nih.gov Commercial PCB mixtures have been found to contain PCDFs at levels ranging from a few milligrams per kilogram up to 40 mg/kg. mst.dk
The synthesis of pentachlorophenol (B1679276) (PCP), a wood preservative, is another process that generates PCDFs as byproducts. nih.govcdc.gov The production of PCP can result in the formation of hexa-, hepta-, and octachlorodibenzofurans. nih.gov Similarly, the manufacturing of 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), a precursor for the herbicide 2,4,5-T, can lead to the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a related and highly toxic compound. researchgate.netcdc.gov While the focus here is on dibenzofurans, the underlying chemical principles of formation from chlorinated phenol (B47542) precursors are similar.
The following table summarizes the presence of PCDF contaminants in some commercial chlorinated compounds.
| Commercial Product | Contaminant | Typical Concentration Range |
| Polychlorinated Biphenyls (PCBs) | Polychlorinated Dibenzofurans (PCDFs) | A few mg/kg up to 40 mg/kg mst.dk |
| Pentachlorophenol (PCP) | Hexa-, Hepta-, and Octachlorodibenzofurans | Present as byproducts of synthesis nih.gov |
The use of chlorine for bleaching wood pulp in the paper industry has been identified as a significant source of TCDDs and TCDFs. nih.govfas.orgnih.gov Research has demonstrated a clear link between the chlorine bleaching process and the formation of 2,3,7,8-TCDD and 2,3,7,8-TCDF. fas.org These compounds have been detected in bleached pulp, wastewater, and sludge from pulp and paper mills. fas.orgresearchgate.net
A joint study by the EPA and the U.S. paper industry found TCDF in eight out of nine pulp samples, with levels reaching up to 330 parts per trillion (ppt). fas.org The formation of these compounds is influenced by the amount of elemental chlorine used in the bleaching process. nih.gov Replacing elemental chlorine with chlorine dioxide has been shown to significantly reduce or eliminate the formation of 2,3,7,8-TCDD and 2,3,7,8-TCDF. nih.govresearchgate.net
The table below presents the mean PCDD/F concentrations from various industrial sources.
| Industrial Source | Mean PCDD/F Concentration (ng I-TEQ/Nm³) |
| Secondary Zinc Smelter | 2.44 researchgate.net |
| Secondary Copper Smelter | 2.44 researchgate.net |
| Industrial Waste Incinerators | 0.15 researchgate.net |
Thermal and Combustion-Related Synthesis
High-temperature processes, particularly those involving the combustion of waste materials, are a major pathway for the formation of TCDFs.
De novo synthesis is a significant mechanism for the formation of PCDDs and PCDFs in incinerators. researchgate.netnih.govresearchgate.net This process involves the formation of these compounds from elemental carbon and a chlorine source in the presence of oxygen and a metal catalyst, typically copper. iafss.org The optimal temperature range for de novo synthesis is generally between 250°C and 400°C. researchgate.net This process can occur on the surface of fly ash particles in the post-combustion zone of incinerators. researchgate.netnih.gov The concentration of PCDD/Fs in fly ash can increase significantly within this temperature window. nih.gov
The pyrolysis of organochlorine compounds, such as PCBs, is another well-established pathway for the formation of PCDFs. wikipedia.orgnih.govresearchgate.net When materials containing PCBs are subjected to high temperatures in the presence of oxygen, PCDFs can be formed. nih.gov Laboratory studies have confirmed that the pyrolysis of PCBs yields significant amounts of PCDFs. researchgate.net Fires involving electrical equipment containing PCBs, such as transformers and capacitors, have been shown to produce soot with high concentrations of PCDFs. researchgate.netresearchgate.net
The pyrolysis of sewage sludge, which can contain various organic and chlorinated compounds, has also been shown to generate PCDD/Fs. aaqr.org Interestingly, in one study, the pyrolysis of sewage sludge generated a higher concentration of PCDD/Fs compared to its combustion. aaqr.org
The following table shows the concentration of PCDD/Fs from the pyrolysis and combustion of sewage sludge in a study.
| Process | PCDD/F Concentration (ng/g) |
| Pyrolysis of Sewage Sludge | 0.59 aaqr.org |
| Combustion of Sewage Sludge | 0.34 aaqr.org |
Photolysis of Chlorinated Diphenyl Ethers
A significant secondary formation pathway for PCDFs in the environment is the photolysis of chlorinated diphenyl ethers (CDEs). osti.gov CDEs are structurally similar to PCDFs and have been used in various industrial applications.
Research has shown that when CDEs are exposed to ultraviolet (UV) radiation, particularly at wavelengths around 300 nm, they can undergo a series of reactions. osti.gov The primary reaction is typically photodechlorination (the removal of chlorine atoms). However, a crucial secondary reaction is intramolecular cyclization, which forms a PCDF. osti.gov
This transformation is particularly efficient for CDEs that have a chlorine substituent in the ortho- (2 or 6) position on one of the phenyl rings. osti.gov The process is believed to proceed via the following steps:
UV light causes the cleavage of a carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bond at the ortho position, generating an aryl radical. nih.gov
This highly reactive radical then undergoes an intramolecular cyclization, forming a new bond to create the central furan (B31954) ring structure. nih.gov
This process competes with other reactions, such as hydrogen abstraction from surrounding molecules (like solvents or humic substances), which would result in a de-halogenated CDE instead of a PCDF. nih.gov
Studies have demonstrated that photolysis of CDEs can yield chlorinated dibenzofurans in amounts of about 10%. osti.gov The presence of natural or synthetic photosensitizers, such as acetone, can enhance the yield of this reaction. osti.gov This suggests that under natural sunlight, similar reactions can occur, influenced by naturally occurring substances in the environment. osti.gov
The following table outlines the key environmental pathways for TCDFs.
| Pathway | Description | Significance | Key Factors |
| Atmospheric Photooxidation | Degradation in the atmosphere via reaction with hydroxyl radicals. nih.gov | A major degradation process for vapor-phase and some particle-phase PCDFs. nih.gov | Sunlight, presence of hydroxyl radicals. |
| Surface Photolysis | Degradation on soil or water surfaces when exposed to sunlight. regulations.gov | Considered an environmentally significant transformation process. regulations.gov | Direct exposure to UV radiation. regulations.gov |
| Sedimentation | Adsorption to particles in water and settling into sediment. regulations.gov | The ultimate environmental sink for PCDFs. regulations.gov | High affinity for organic carbon (lipophilic nature). regulations.gov |
| Secondary Formation (from CDEs) | Photolytic cyclization of chlorinated diphenyl ethers. osti.gov | A notable secondary source of PCDFs in the environment. osti.gov | UV light, ortho-chlorine substitution on the CDE. osti.gov |
| Secondary Formation (from PCBs) | Thermal conversion of PCBs into PCDFs. nih.gov | Can significantly increase PCDF concentrations in contaminated sediments during thermal events or remediation. nih.gov | High temperatures (e.g., 450°C), presence of PCBs. nih.gov |
Environmental Fate, Transport, and Occurrence of Tetrachlorodibenzofurans, Focusing on Isomeric Considerations
Distribution in Environmental Matrices
Soil and Sediment Contamination Dynamics
Tetrachlorodibenzofurans are hydrophobic compounds and are thus expected to associate strongly with soil and sediment. Their low water solubility and high octanol-water partition coefficients (Kow) lead to their accumulation in the organic matter of soils and sediments. This limits their mobility in the aqueous phase and contributes to their persistence in these matrices.
Aqueous Phase Presence and Partitioning
The presence of 1,2,3,8-TCDF in the aqueous phase is expected to be low due to its hydrophobic nature. The partitioning of TCDFs between water and other environmental compartments is largely dictated by their low water solubility and high hydrophobicity.
The Henry's Law constant (HLC) is a measure of the partitioning of a chemical between air and water. For TCDFs, the HLC indicates a tendency to partition from water to air, although their low vapor pressure can limit the rate of volatilization. The octanol-water partition coefficient (Kow) is another critical parameter, and for TCDFs, the high log Kow values indicate a strong preference for partitioning into organic phases, such as lipids in aquatic organisms, rather than remaining dissolved in water. libretexts.org
Due to their low solubility in water, most TCDFs in aquatic environments are associated with suspended particles and bottom sediments. acs.org This partitioning behavior significantly influences their transport and bioavailability in aquatic ecosystems.
Atmospheric Dispersal and Deposition
TCDFs can be released into the atmosphere from various sources, including industrial processes and combustion. In the atmosphere, they can exist in both the vapor phase and adsorbed to particulate matter. nih.gov The distribution between these two phases depends on the specific congener, temperature, and the concentration of atmospheric particles.
Atmospheric transport is a significant pathway for the widespread distribution of these compounds, leading to their deposition in remote areas far from their original sources. cdc.gov The less chlorinated congeners, such as TCDFs, are generally more volatile than the more highly chlorinated ones and can be transported over longer distances in the vapor phase.
Deposition from the atmosphere can occur through both wet (e.g., in rain and snow) and dry deposition of particles. Once deposited, these compounds can contaminate soil, water, and vegetation.
Environmental Persistence and Transformation Processes
Photolytic Degradation Mechanisms of TetraCDFs (e.g., Photodechlorination)
Photolytic degradation, or photolysis, is a key transformation process for TCDFs in the environment, particularly in the atmosphere and at the surface of water bodies and soil. This process involves the breakdown of the molecule by sunlight. A primary mechanism of photolytic degradation for chlorinated aromatic compounds is photodechlorination, where chlorine atoms are removed from the molecule.
Studies on various TCDF isomers have shown that they can be degraded by UV light. For instance, research on 2,3,7,8-TCDF has demonstrated its photodecomposition in various media. The rate of photolysis can be influenced by the presence of other substances that can act as photosensitizers or provide hydrogen atoms to replace the chlorine. nih.gov
The photolysis half-life of TCDFs can vary significantly depending on the environmental conditions. For mixed tetrachlorodibenzofurans in the atmosphere, photolysis half-lives have been reported to be in the range of hours to days. epa.gov In water, the half-life can also be in the order of days. epa.gov However, when adsorbed to soil or sediment particles, the rate of photolysis is generally much slower as the compound is shielded from light.
The dechlorination of TCDFs typically leads to the formation of less chlorinated and generally less toxic dibenzofurans. For example, the dechlorination of 1,2,3,4-tetrachlorodibenzofuran (B1201123) has been shown to proceed via the formation of trichlorodibenzofurans and then dichlorodibenzofurans. nih.govnih.gov
Volatilization Potential from Environmental Surfaces (e.g., moist soil)
Volatilization is the process by which a chemical evaporates from a surface, such as soil or water, into the atmosphere. For TCDFs, volatilization can be a significant transport mechanism, moving these compounds from soil and water surfaces into the air, where they can be transported over long distances.
The rate of volatilization is influenced by several factors, including the compound's vapor pressure, its Henry's Law constant, soil or sediment properties (such as organic matter content and moisture), and environmental conditions like temperature and wind speed. researchgate.net
While the vapor pressure of TCDFs is generally low, their volatilization from surfaces can still be a significant process over time. For example, volatilization from soil surfaces, especially under warm conditions, can be a major removal mechanism for related compounds like TCDD. acs.org The process can be complex, involving diffusion through the soil to the surface and then transfer across the air-boundary layer. researchgate.net
Data Tables
Table 1: Physicochemical Properties of Tetrachlorodibenzofurans (General)
| Property | Value | Source |
| Molecular Formula | C₁₂H₄Cl₄O | wikipedia.org |
| Molecular Weight | 305.96 g/mol | wikipedia.org |
| Water Solubility | Very low (e.g., 6.92 x 10⁻⁴ mg/L for 2,3,7,8-TCDF at 26°C) | wikipedia.org |
| Log Kow | High (e.g., 6.53 for 2,3,7,8-TCDF) | nih.gov |
| Vapor Pressure | Low (e.g., 1.53 x 10⁻⁶ mmHg for 2,3,7,8-TCDF at 25°C) | nih.gov |
Table 2: Environmental Half-lives of Tetrachlorodibenzofurans (General)
| Medium | Half-life | Conditions | Source |
| Air (Photolysis) | 2.1 - 11.5 hours | Mixed TCDFs, natural sunlight | epa.gov |
| Water (Photolysis) | 1.2 - 6.3 days | Natural sunlight | epa.gov |
| Soil (Biodegradation) | ~20 years | 2,3,7,8-TCDF in sludge-amended soil | epa.gov |
| Air (Photooxidation) | 16 - 163 days | Estimated for 2,3,7,8-TCDF with OH radicals | epa.gov |
Sorption and Immobility in Terrestrial Systems
There is a lack of specific scientific data on the sorption coefficient (Koc or Kd) and immobility of 1,2,3,8-tetrachlorodibenzofuran in terrestrial systems. However, the general behavior of tetrachlorodibenzofurans (TCDFs) and related dioxin-like compounds in soil is well-documented.
These compounds are characterized by very low water solubility and high lipophilicity (fat-loving nature). epa.gov This causes them to bind strongly to organic matter and particulate matter in soil and sediments. epa.gov This strong sorption is a key factor in their environmental persistence and immobility. For the related compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), studies have shown it is not expected to leach significantly in soil. epa.gov Soil core samples from contaminated sites have demonstrated that most of the TCDD contamination remains in the upper layers of the soil, even years after deposition. epa.gov For instance, a mean log Koc (organic carbon-water (B12546825) partition coefficient) of 7.39 was determined for TCDD in various contaminated soils, indicating very strong binding and low mobility. epa.gov It is anticipated that TCDFs, including the 1,2,3,8-isomer, exhibit similar behavior, leading to their accumulation in soil and sediment with very limited transport through the soil column.
Bioaccumulation and Trophic Transfer in Ecosystems
Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the air, water, or food. epa.gov This is a significant concern for persistent organic pollutants like TCDFs.
Uptake and Bioconcentration in Aquatic Organisms (e.g., fish)
Specific data on the uptake and bioconcentration factor (BCF) for 1,2,3,8-TCDF in aquatic organisms are not available in the reviewed scientific literature. However, studies on the closely related and highly toxic isomer, 2,3,7,8-TCDF, provide insight into the potential behavior of this class of compounds.
In a 28-day study with rainbow trout, measured BCFs for 2,3,7,8-TCDF were 6,049 in fish exposed to 0.41 ng/L and 2,455 in those exposed to 3.93 ng/L. nm.gov For dioxins and furans in general, dietary uptake is often a more significant pathway than direct uptake from water for many aquatic species. ca.gov Due to their lipophilic nature, these compounds accumulate in the fatty tissues of fish and other aquatic life. The process can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. epa.gov
Table 1: Bioconcentration Factors (BCF) for 2,3,7,8-TCDF in Rainbow Trout (Data presented for contextual understanding of TCDF bioaccumulation)
| Exposure Concentration (ng/L) | Measured BCF (28 days) | Source |
| 0.41 | 6,049 | nm.gov |
| 3.93 | 2,455 | nm.gov |
Accumulation in Terrestrial Food Webs (e.g., meat, dairy)
There is no specific information detailing the accumulation of 1,2,3,8-TCDF in terrestrial food webs, including meat and dairy products. However, the general pathway for all dioxin-like compounds, including TCDFs, is well-established.
These compounds are persistent in the environment and can be deposited on plants and soil. Livestock can be exposed by consuming contaminated feed, forage, or soil. nih.gov Because TCDFs are fat-soluble, they accumulate in the adipose tissues (fat) and liver of these animals. Consequently, these compounds can be transferred to humans through the consumption of contaminated animal products, particularly those high in fat such as meat, milk, and cheese. iatp.orgepa.gov It is estimated that over 90% of human exposure to dioxins comes from food, primarily animal fats. iatp.org
Interspecies Variability in Bioaccumulation of TetraCDFs
Specific research comparing the bioaccumulation of the 1,2,3,8-TCDF isomer across different species could not be located. However, studies on mixtures of dioxins and furans demonstrate that significant interspecies variability exists.
This variability is influenced by a range of factors, including:
Metabolism: Different species have varying abilities to metabolize and excrete these compounds. Studies on 2,3,7,8-TCDD have shown that species differences exist in its biotransformation among various freshwater fish. nih.gov
Trophic Level and Diet: An organism's position in the food web and its specific feeding habits are crucial. oup.com For example, in a Canadian river system, levels of 2,3,7,8-TCDD and 2,3,7,8-TCDF were found to be an order of magnitude higher in the mountain whitefish compared to the longnose sucker, another bottom-feeding species. This significant difference was attributed to the whitefish's preference for filter-feeding insects, which were a key vector for the compounds. oup.com
Physiology: Factors such as an organism's lipid content, age, and size can influence the extent of bioaccumulation. oup.com
These principles highlight that simply knowing the environmental concentration of a TCDF congener is not sufficient to predict its accumulation in a specific organism; species-specific biological and ecological factors play a critical role. oup.com
Analytical Methodologies for the Characterization and Quantification of Tetrachlorodibenzofurans, Including 1,2,3,8 Tetrachlorodibenzofuran
Advanced Sample Preparation Techniques
The choice of extraction protocol is highly dependent on the sample matrix. For all matrices, the process typically begins by spiking the sample with isotopically labeled internal standards of the target compounds, which allows for the correction of any analyte losses during the preparation and analysis stages. windows.net
Water: For aqueous samples, such as municipal and industrial discharges, liquid-liquid extraction is a common method. epa.gov In U.S. EPA Method 613, a one-liter water sample is extracted multiple times with methylene (B1212753) chloride in a separatory funnel. epa.gov The solvent extracts are then combined for further processing. epa.gov
Soil, Sediment, and Sludge: The analysis of solid and semi-solid matrices like soil, sediment, and sludge is covered under methods such as U.S. EPA Method 1613B. keikaventures.com These methods require robust extraction techniques to remove the tightly bound TCDFs from the particulate matter.
Tissue: Biological samples, which can accumulate these lipophilic compounds, also require rigorous extraction. keikaventures.com The analytical procedures are designed to handle the complex fatty acid and lipid content of these samples.
Air: For ambient air samples, a high-volume sampler is used, which draws air through a quartz-fiber filter to capture particle-bound TCDFs, followed by a polyurethane foam (PUF) adsorbent to trap vapor-phase compounds. epa.gov For analysis, the filter and the PUF cartridge are typically combined and extracted together. epa.gov
Following extraction, the resulting solvent extract contains the TCDFs along with a multitude of other co-extracted compounds (matrix interferences). A multi-stage cleanup procedure is essential to remove these interferences before instrumental analysis. nih.gov
This cleanup process almost always involves one or more stages of column chromatography. The extract is passed through columns packed with different adsorbent materials, such as silica (B1680970) gel, alumina, and activated carbon.
Silica Gel and Alumina Chromatography: These materials are used to separate compounds based on polarity. For instance, a multilayer silica gel column can be used to remove non-polar interferences. Alumina chromatography has been used to separate TCDFs from other chlorinated compounds like polychlorinated biphenyls (PCBs). nih.gov
Florisil Chromatography: A one-step cleanup method has been developed combining a multilayer silica gel column with a Florisil (a magnesium-silicate adsorbent) micro-column, which allows for the simultaneous separation and elution of TCDFs and other dioxin-like compounds. nih.gov
Activated Carbon Chromatography: Activated carbon is particularly effective for separating planar molecules like TCDFs from non-planar molecules. This step is crucial for removing many PCB congeners that can interfere with TCDF analysis.
The fractions containing the TCDFs are collected, carefully concentrated to a small volume (typically less than 1 mL), and the solvent is exchanged to a final one suitable for injection into the gas chromatograph. epa.gov
High-Resolution Chromatographic Separation
Gas chromatography (GC) is the instrumental method of choice for separating the complex mixture of TCDF isomers. nih.gov The goal is to achieve isomer-specific separation, which is vital because the toxicity of dibenzofuran (B1670420) congeners varies significantly between isomers.
High-resolution gas chromatography (HRGC) utilizes long capillary columns (e.g., 60 meters) with small internal diameters (e.g., 0.25 mm) and thin stationary phase films to achieve the necessary separation efficiency. chromatographyonline.com The choice of the stationary phase chemistry is critical for resolving specific isomers.
U.S. EPA methods often require a dual-column approach for confident identification. This involves analysis on a primary, non-polar column followed by confirmation on a second, more polar column. chromatographyonline.com
| Column | Stationary Phase Type | Polarity | Typical Use |
| DB-5 / DB-5ms | 5% Phenyl / 95% Dimethylpolysiloxane | Low Polarity | Primary analysis column for PCDDs/PCDFs. chromatographyonline.comcapes.gov.br The "ms" version is optimized for lower bleed and better performance with mass spectrometers. nih.govcapes.gov.br |
| DB-225 | 50% Cyanopropylphenyl / 50% Methylpolysiloxane | Mid-High Polarity | Confirmation column. chromatographyonline.com |
| SP-2330 / SP-2331 | Biscyanopropyl / Cyanopropylphenyl Polysiloxane | High Polarity | Confirmation column, especially effective for separating 2,3,7,8-TCDF from other TCDF isomers. chromatographyonline.comsigmaaldrich.com |
This table is based on data from references nih.govchromatographyonline.comcapes.gov.brsigmaaldrich.com.
There are 38 possible TCDF isomers, and separating the toxic 2,3,7,8-substituted congener from the other 37 is a key analytical objective. A primary analysis on a low-polarity column like a DB-5 may not be sufficient to resolve all critical isomers. chromatographyonline.comcapes.gov.br For example, other TCDF isomers can co-elute with, or elute very close to, the highly toxic 2,3,7,8-TCDF. chromatographyonline.com
To ensure specificity, regulatory methods often mandate confirmation on a second column with a different stationary phase chemistry. chromatographyonline.com A highly polar column, such as an SP-2331, is frequently used for this purpose as it provides a different elution order, allowing for the resolution of isomers that co-eluted on the primary column. chromatographyonline.comsigmaaldrich.com The development of advanced columns, such as the DB-5ms, has improved the separation of toxic isomers like 2,3,7,8-TCDF from interfering compounds on a single column. capes.gov.br
Mass Spectrometric Detection and Validation
Following separation by gas chromatography, the analytes are detected by a mass spectrometer (MS). The combination of the retention time from the GC and the specific mass-to-charge ratios from the MS provides a highly confident identification and quantification of the target compounds. nih.gov
Historically, high-resolution mass spectrometry (HRMS) has been the required technique for ultra-trace dioxin and furan (B31954) analysis due to its exceptional sensitivity and selectivity. keikaventures.comnih.govepa.gov HRMS instruments can distinguish between ions with very small mass differences, which helps to eliminate interferences from other compounds that may have the same nominal mass as the target TCDFs. Detection is often performed in selected ion monitoring (SIM) mode, where the instrument focuses only on the specific ions characteristic of the target analytes, further enhancing sensitivity. epa.govepa.gov
More recently, gas chromatography-tandem mass spectrometry (GC-MS/MS) using triple quadrupole (QqQ) instruments has been validated and accepted as a reliable and robust alternative to HRMS for the analysis of TCDFs in food, feed, and environmental samples. nih.govthermofisher.comtechnologynetworks.com GC-MS/MS provides high selectivity through the monitoring of specific precursor-to-product ion transitions. This technique has proven to be a more accessible and cost-effective analytical method that can achieve the low detection limits required by regulations. nih.govthermofisher.com
Method validation is a critical component, ensuring the reliability of the data. This involves demonstrating the method's linearity, accuracy, precision, and determining the method detection limit (MDL), which is the minimum concentration that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. nih.gov For TCDFs, MDLs are often in the parts-per-quadrillion (ppq) to parts-per-trillion (ppt) range, depending on the sample matrix. epa.gov
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with High-Resolution Gas Chromatography (HRGC), is the cornerstone technique for the definitive analysis of TCDFs and other polychlorinated dibenzofurans (PCDFs). waters.com Regulatory methods, such as the U.S. Environmental Protection Agency (EPA) Method 1613, mandate the use of HRGC/HRMS for the isomer-specific determination of these compounds in aqueous, solid, and tissue samples. well-labs.comepa.gov
The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This capability allows the analytical instrument to distinguish between the target analyte and interfering ions that may have the same nominal mass but different elemental compositions. For TCDFs, a mass resolving power of at least 10,000 (at 10% valley) is typically required. waters.comepa.gov This level of resolution is essential to separate the molecular ions of TCDFs from co-extracting compounds like polychlorinated biphenyls (PCBs) and other chlorinated interferences that are often present in much higher concentrations. epa.gov
In a typical HRGC/HRMS analysis, the instrument is set to monitor the exact m/z values for the two most abundant ions in the molecular isotope cluster of the target TCDF congeners. The detection and identification are confirmed by verifying that the retention time falls within a specified window and that the ratio of the two monitored ions is within ±15% of the theoretical abundance ratio. thermofisher.com
Table 1: Key Parameters in HRMS Analysis of TCDFs
| Parameter | Typical Requirement/Value | Purpose |
|---|---|---|
| Mass Resolution | ≥ 10,000 (10% valley) | Separates target analyte ions from isobaric interferences. |
| Ion Monitored | Two most abundant ions in the molecular cluster | Provides specificity and allows for isotope ratio confirmation. |
| Isotope Ratio Confirmation | Within ±15% of theoretical value | Confirms the identity of the analyte. |
| GC Column | 60 m capillary column (e.g., DB-5) | Achieves chromatographic separation of different isomers. epa.gov |
Isotope Dilution Quantitation Strategies using Labeled Standards
Isotope dilution is a powerful quantification technique that is integral to the accurate analysis of TCDFs. wikipedia.org It is considered the most reliable method because it corrects for the loss of analyte that may occur during sample extraction, cleanup, and instrumental analysis. wikipedia.orgosti.gov The principle involves adding a known quantity of an isotopically labeled analog of the target analyte to the sample before any processing steps. wikipedia.org
For the analysis of 1,2,3,8-TCDF and other PCDFs, carbon-13 (¹³C) labeled standards are exclusively used. isotope.com These standards are ideal because they have nearly identical chemical and physical properties to their native counterparts, ensuring they behave similarly throughout the entire analytical procedure. libios.frnih.gov Because the labeled standard and the native analyte have different masses, they can be distinguished by the mass spectrometer.
Quantification is based on the ratio of the response of the native analyte to the response of its corresponding ¹³C-labeled internal standard. isotope.com EPA Method 1613, for instance, specifies a suite of ¹³C-labeled PCDD/PCDF congeners that are added to each sample. well-labs.com The recovery of these standards is calculated to ensure the analytical process was efficient. Additionally, recovery standards (e.g., ¹³C₁₂-1,2,3,4-TCDD) are added to the final extract just before injection into the GC/HRMS to provide a measure of the internal standard recovery. epa.gov
Table 2: Examples of Labeled Standards Used in TCDF Analysis
| Labeled Compound | Purpose | Reference Method |
|---|---|---|
| ¹³C₁₂-2,3,7,8-TCDF | Internal Standard for quantification of native 2,3,7,8-TCDF | EPA Method 1613 well-labs.com |
| ¹³C₁₂-1,2,3,8-TCDF | Internal Standard for quantification of native 1,2,3,8-TCDF | N/A |
| ¹³C₁₂-1,2,3,4-TCDD | Recovery Standard | EPA Method 8290A epa.gov |
| ¹³C₁₂-1,2,3,7,8,9-HxCDD | Recovery Standard | EPA Method 8290A epa.gov |
Quality Assurance and Quality Control Frameworks in TetraCDF Analysis
Key QC measures stipulated in regulatory methods like EPA 1613 are designed to monitor and evaluate the performance of the entire analytical system. well-labs.com These checks are performed with each batch of samples to demonstrate that the laboratory is capable of producing acceptable results.
Table 3: Key Quality Control Checks in TCDF Analysis
| QC Check | Description | Purpose | Acceptance Criteria Example (EPA Method 1613) |
|---|---|---|---|
| Method Blank | An analyte-free matrix subjected to the entire analytical process. hanford.gov | To assess for laboratory contamination. | Concentration must be below the method detection limit. |
| Laboratory Control Sample (LCS) | An analyte-free matrix spiked with known amounts of target analytes. | To demonstrate laboratory and method performance. | Recovery must be within specified control limits. |
| Internal Standard Recovery | Calculation of the percent recovery of the ¹³C-labeled standards spiked into each sample. | To ensure proper sample processing and analysis. | Recovery must be within specified limits (e.g., 25-150% for TCDFs). |
| GC/MS Calibration Verification | Analysis of a calibration standard at the beginning and end of an analytical sequence. | To ensure the instrument remains calibrated. | Calculated concentration must be within ±20% of the true value. |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | Replicate aliquots of a sample spiked with known amounts of analytes. | To evaluate the effect of the sample matrix on analytical accuracy and precision. | Recovery and relative percent difference (RPD) must be within control limits. |
Adherence to these QA/QC frameworks ensures that the data generated for TCDF analysis is reliable, reproducible, and of sufficient quality for its intended use, whether for environmental assessment or regulatory enforcement. hanford.govepa.gov
Degradation Pathways and Remediation Strategies for Tetrachlorodibenzofuran Contamination
Bioremediation Technologies and Microbial Metabolism
Bioremediation utilizes the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. This approach is often considered more environmentally friendly and cost-effective than abiotic methods.
Under aerobic conditions, certain bacteria and fungi have demonstrated the ability to degrade PCDFs. nih.gov The primary mechanism of aerobic bacterial attack on aromatic compounds like dibenzofuran (B1670420) and its chlorinated derivatives is through the action of dioxygenase enzymes.
The degradation process typically begins with an initial dioxygenation of the aromatic ring. For dibenzofuran, two main pathways have been identified:
Lateral Dioxygenation: The dioxygenase enzyme attacks a lateral aromatic ring (one of the benzene (B151609) rings), inserting two hydroxyl groups to form a cis-dihydrodiol. This is then followed by dehydrogenation to form a dihydroxy-dibenzofuran, which can undergo ring cleavage.
Angular Dioxygenation: The enzyme attacks the carbon atoms adjacent to the ether bridge, leading to the formation of an unstable hemiacetal. This intermediate then breaks down, cleaving the furan (B31954) ring.
The presence of chlorine atoms on the aromatic rings, as in 1,2,3,8-TCDF, generally hinders the rate of microbial degradation. However, several microbial strains have been identified that can metabolize chlorinated dioxins and furans. For example, the bacterium Sphingomonas wittichii RW1 is well-known for its ability to degrade dibenzo-p-dioxin (B167043) and dibenzofuran. While highly chlorinated congeners are more resistant, studies have shown that consortia of microorganisms enriched from contaminated sites can degrade TCDD. A study on bacterial communities from a contaminated site in Vietnam showed up to 95% degradation of 2,3,7,8-TCDD over 60 days in cultures where dimethyl sulfoxide (B87167) (DMSO) was the carbon and energy source. Genera such as Bordetella, Achromobacter, Sphingomonas, and Pseudomonas were found to be dominant in these cultures.
Fungi also play a role in the degradation of these compounds, often through the action of non-specific extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases. These enzymes generate highly reactive radicals that can oxidize a wide range of persistent organic pollutants.
The complete mineralization of 1,2,3,8-TCDF under aerobic conditions is challenging. Often, the process results in the formation of chlorinated intermediates, such as chlorinated catechols, which may themselves be toxic. The success of aerobic bioremediation depends on the specific microbial strains present, environmental conditions (e.g., pH, temperature, oxygen availability), and the presence of other carbon sources that might be required for co-metabolism.
| Microorganism Type | Key Enzymes | Initial Degradation Step | Factors Influencing Degradation |
|---|---|---|---|
| Aerobic Bacteria (e.g., Sphingomonas, Pseudomonas) | Dioxygenases | Dioxygenation of the aromatic ring (lateral or angular). | Presence of co-substrates, chlorine substitution pattern, microbial community composition. |
| Fungi | Lignin peroxidases, Manganese peroxidases | Non-specific oxidation by extracellular enzymes. | Nutrient availability, pH, temperature. |
Anaerobic Reductive Dechlorination in Contaminated Environments
Anaerobic reductive dechlorination is a significant biodegradation pathway for 1,2,3,8-tetrachlorodibenzofuran (1,2,3,8-TeCDF) in contaminated environments. This process involves the removal of chlorine atoms from the furan ring structure under anaerobic conditions, a reaction facilitated by specific microorganisms.
Studies on sediments contaminated with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have demonstrated the potential for microbial reductive dechlorination. In anaerobic microcosms of river sediments, the dechlorination of 1,2,3,4-tetrachlorodibenzofuran (B1201123) (a structural isomer of 1,2,3,8-TeCDF) was observed, indicating the presence of active dechlorinating bacteria. nih.gov The extent of this dechlorination over several months correlated with the historical levels of PCDD/F contamination, suggesting that indigenous microbial communities adapt to and are capable of degrading these persistent pollutants. nih.gov
The primary pathway for the dechlorination of 1,2,3,4-TeCDF in these sediments was through the removal of a lateral chlorine atom to form 1,3,4-trichlorodibenzofuran (B13748373) (1,3,4-TrCDF), which was then further dechlorinated to 1,3-dichlorodibenzofuran (B1211248) (1,3-DiCDF). nih.gov A secondary pathway involving the formation of 1,2,4-TrCDF was also identified. nih.gov This lateral dechlorination is crucial as it can lead to a reduction in the toxicity of the more harmful 2,3,7,8-substituted PCDD/Fs. nih.gov
Temperature plays a critical role in the rate of reductive dechlorination. Laboratory studies have shown that the dechlorination rate of 1,2,3,4-TeCDF increases with temperature. nih.gov For instance, the half-life of 1,2,3,4-TeCDF was significantly shorter at 21°C compared to 4°C, highlighting that colder temperatures in sediments can substantially limit the natural attenuation of these compounds. nih.gov
The process of reductive dechlorination is a key mechanism for the detoxification of highly chlorinated dioxins and furans in anaerobic environments. neptjournal.com Microorganisms utilize these chlorinated compounds as electron acceptors in a process known as dehalorespiration. neptjournal.com
Fungal Biotransformation Capacities for PCDFs (e.g., Penicillium sp., Phanerochaete chrysosporium)
Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, possess significant capabilities for the biotransformation of polychlorinated dibenzofurans (PCDFs). These organisms produce powerful and non-specific extracellular enzymes that can degrade a wide variety of persistent organic pollutants.
Phanerochaete chrysosporium is a model organism for studying the degradation of lignin, a complex aromatic polymer, and its enzymatic machinery is also effective against various aromatic pollutants. nih.gov This fungus has been shown to mineralize a range of aromatic compounds to carbon dioxide and water. nih.gov Research has demonstrated the ability of P. chrysosporium to transform compounds structurally similar to PCDFs. For example, it can metabolize mono- and dichloro-dibenzo-p-dioxins through the action of its cytochrome P450 enzymes. elsevierpure.com
The biotransformation capabilities of fungi are not limited to Phanerochaete. Species of Penicillium have also been investigated for their ability to degrade various organic compounds. For instance, Penicillium species have been screened for their ability to mineralize other complex organic molecules. researchgate.net The biotransformation process in fungi often involves hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases, which is a critical first step in the degradation of many aromatic compounds. escholarship.org
The effectiveness of fungal biotransformation can be influenced by various factors, including the availability of growth substrates. For the degradation of certain fluorinated organic compounds by P. chrysosporium, the presence of nutrient supplements like cellulose, yeast extract, and glucose was found to be necessary to promote the activity of the degradative enzymes. escholarship.orgescholarship.org
Identification and Characterization of PCDF-Degrading Microorganisms (e.g., Sphingomonas, Rhodococcus, Dehalococcoides)
A variety of microorganisms capable of degrading polychlorinated dibenzofurans (PCDFs) have been identified and characterized. These include bacteria from the genera Sphingomonas, Rhodococcus, and Dehalococcoides, each playing a distinct role in the degradation process.
Sphingomonas and Rhodococcus : These bacteria are often associated with the aerobic degradation of aromatic compounds. nih.gov They are known to possess dioxygenase enzymes that can initiate the breakdown of the aromatic rings of PCDFs. nih.gov For instance, some Rhodococcus species are capable of degrading dibenzofuran, the parent compound of PCDFs. nih.gov The degradation process typically involves an initial oxidation reaction catalyzed by an oxygenase, followed by further metabolism of the resulting intermediates through pathways like the tricarboxylic acid cycle. nih.gov The ability of these bacteria to adhere to hydrophobic compounds like PCDFs is a crucial first step in their degradation. nih.gov
Biochemical Pathways of Microbial Degradation of TetraCDFs
The microbial degradation of tetrachlorodibenzofurans (TetraCDFs) proceeds through distinct biochemical pathways depending on the prevailing environmental conditions (aerobic or anaerobic) and the specific microorganisms involved.
Anaerobic Reductive Dechlorination: Under anaerobic conditions, the primary degradation pathway is reductive dechlorination. This process involves the sequential removal of chlorine atoms from the TetraCDF molecule. For example, in the case of 1,2,3,4-TeCDF, the pathway mainly proceeds through the formation of 1,3,4-trichlorodibenzofuran and subsequently 1,3-dichlorodibenzofuran. nih.gov This dechlorination decreases the number of chlorine substituents, which generally reduces the toxicity and increases the potential for further aerobic degradation.
Aerobic Degradation: In aerobic environments, bacteria such as Sphingomonas and Rhodococcus utilize oxygen-dependent enzymes to break down the aromatic structure of dibenzofurans. nih.gov The initial and key step is the angular dioxygenation adjacent to the ether bridge, which opens up the furan ring. This is followed by further enzymatic reactions that cleave the aromatic rings, eventually leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid cycle. nih.gov This pathway is analogous to the well-studied degradation of other aromatic compounds like 2,4-dichlorophenoxyacetic acid, which involves a series of enzymatic steps including hydroxylation and ring cleavage. nih.gov
Fungal Biotransformation: Fungi like Phanerochaete chrysosporium employ a different strategy. They secrete powerful, non-specific extracellular enzymes, such as lignin peroxidases and manganese peroxidases, as well as intracellular enzymes like cytochrome P450 monooxygenases. nih.govelsevierpure.com These enzymes can oxidize a broad range of aromatic compounds, including PCDFs. The initial attack often involves hydroxylation of the aromatic ring, which makes the molecule more water-soluble and susceptible to further degradation. escholarship.org
Theoretical and Mechanistic Studies of Degradation Reactions (e.g., Density Functional Theory applications)
Theoretical and mechanistic studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the degradation reactions of this compound. DFT calculations allow researchers to investigate the electronic structure and reactivity of molecules, predict reaction pathways, and determine the energetics of degradation processes at a molecular level.
DFT has been used to study the atmospheric degradation of dibenzofuran, the parent compound of PCDFs, initiated by hydroxyl (OH) radicals. acs.org These studies can predict the most likely sites of radical attack and the subsequent reaction pathways, providing a detailed understanding of the initial steps of degradation in the atmosphere. acs.org Similar computational approaches have been applied to investigate the atmospheric oxidation of 2,3,7,8-tetrachlorodibenzofuran (B131793) (a toxic isomer), revealing that the degradation occurs readily once initiated by an OH radical. nih.gov These studies can also elucidate the formation of various degradation products and their atmospheric lifetimes. nih.gov
Furthermore, DFT has been employed to explore the adsorption of dioxin-like compounds on various materials, which is relevant for developing new remediation technologies. For instance, DFT studies on the adsorption of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) on pristine and nickel-doped boron nitride nanotubes have shown that doping the nanotubes significantly enhances their reactivity towards TCDD. nih.gov This suggests that such modified nanomaterials could be effective for capturing and potentially degrading these pollutants. nih.gov
In the context of catalytic degradation, DFT calculations can help elucidate the mechanisms of product formation under different conditions. For example, studies on the degradation of polystyrene in the presence of acid and base catalysts have used DFT to understand how these catalysts interact with the polymer and facilitate its breakdown. mdpi.com These computational insights are crucial for designing more efficient catalytic systems for the degradation of persistent organic pollutants.
Development of Novel Remediation Approaches for Persistent Organic Pollutants
The persistent and toxic nature of this compound and other persistent organic pollutants (POPs) necessitates the development of innovative and effective remediation strategies. aclima.eus Current research focuses on a variety of advanced approaches that aim to be more efficient, cost-effective, and environmentally sustainable than traditional methods. aclima.eusaclima.eus
Nanoremediation: Nanotechnology offers promising solutions for the treatment of POPs. nih.gov Nanomaterials, such as nanoscale zero-valent iron (nZVI), have a high surface-area-to-volume ratio, which enhances their reactivity with pollutants. aclima.eusnih.gov These nanoparticles can be used to degrade chlorinated contaminants through reductive dechlorination. aclima.eus Additionally, multifunctional nanomaterials like nanocomposites are being developed to further improve the efficiency of POP removal. nih.gov Nanoremediation is considered an innovative approach for the sustainable removal of a wide range of hazardous organic compounds. nih.gov
Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive oxygen species, such as hydroxyl radicals, to degrade POPs. aclima.eus Techniques like ozonation, which injects ozone into contaminated water, can effectively break down pesticides and industrial chemicals. aclima.eus
Bioremediation Enhancement: Efforts are underway to improve the efficiency of bioremediation. This includes the development of genetically modified microorganisms with enhanced degradative capabilities. aclima.eus Co-composting of contaminated soil with organic waste has also shown promise for degrading PCDD/Fs by stimulating microbial activity. neptjournal.com
Hybrid Technologies: Integrating different remediation techniques can lead to more effective pollutant removal. For example, electrokinetic-enhanced phytoremediation combines the use of electric fields to mobilize contaminants with the ability of plants to absorb and degrade them. aclima.eus
These emerging technologies, from nanoremediation to advanced bioremediation and hybrid systems, represent a multidisciplinary effort to address the challenges posed by persistent organic pollutants in the environment. aclima.eus
Toxicological Mechanisms and Ecotoxicological Investigations of Tetrachlorodibenzofurans in Non Human Biological Systems
Molecular and Cellular Basis of AhR-Mediated Toxicity
The toxicity of PCDF congeners is almost exclusively mediated by their ability to bind to and activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov The vast majority of toxic effects associated with these compounds are considered to be dependent on this initial interaction. nih.gov
The established signal transduction pathway for dioxin-like compounds begins when the ligand, in this case, a PCDF, enters the cell and binds to the AhR, which is located in the cytoplasm as part of a protein complex. mdpi.comoup.com Upon binding, the receptor undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus. researchgate.net In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). researchgate.net This AhR-ARNT complex then functions as a transcription factor, binding with high affinity to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes. oup.comnih.gov This binding initiates the transcription of a wide array of genes, leading to the diverse biochemical and toxic effects observed with these compounds. nih.gov
For 1,2,3,8-Tetrachlorodibenzofuran, this same pathway is the presumed mechanism of action. However, due to its molecular structure, which lacks chlorine atoms in all the lateral 2, 3, 7, and 8 positions, its binding affinity for the AhR is expected to be exceptionally low.
The activation of the AhR-ARNT complex leads to altered expression of numerous genes that regulate critical cellular processes, including cell growth and differentiation. nih.gov For example, studies with the highly potent 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) have shown that it can interfere with the normal differentiation of B-cells into plasma cells by altering the regulation of the Pax5 protein, a key transcription factor in B-cell development. This demonstrates how AhR activation can disrupt specific, vital cellular pathways. However, there is no specific research available that investigates the effect of 1,2,3,8-TCDF on Pax5 or other specific gene targets. Given its presumed low affinity for the AhR, significant modulation of gene expression is not anticipated.
One of the most sensitive and well-documented responses following AhR activation is the potent induction of Phase I and Phase II drug-metabolizing enzymes. nih.govnih.gov The most prominent of these is Cytochrome P450 1A1 (CYP1A1), a key enzyme in the metabolism of foreign chemicals. nih.gov The enzymatic activity of CYP1A1 is commonly measured via the ethoxyresorufin-O-deethylase (EROD) assay. The induction of CYP1A1 and subsequent increase in EROD activity is a hallmark of exposure to dioxin-like compounds and is directly proportional to the degree of AhR activation. nih.gov While potent AhR agonists like 2,3,7,8-TCDF are strong inducers of EROD activity, it is expected that 1,2,3,8-TCDF, due to its structure, would be an extremely weak inducer, if at all.
Comparative Toxicology and Structure-Activity Relationships
The toxicity of the 135 different PCDF congeners varies by orders of magnitude and is almost entirely dependent on the number and position of chlorine atoms on the dibenzofuran (B1670420) backbone. nm.gov This variation is the basis for the structure-activity relationships within this chemical class.
The single most important structural feature for a PCDF to exhibit high "dioxin-like" toxicity is the presence of chlorine atoms in the lateral 2, 3, 7, and 8 positions. nm.govca.gov This specific substitution pattern allows the molecule to adopt a planar conformation that fits optimally within the binding pocket of the Aryl Hydrocarbon Receptor (AhR). Isomers that are chlorinated at these four positions are the most potent AhR agonists and, therefore, the most toxic.
Isomers that lack chlorine atoms at one or more of these key lateral positions, such as 1,2,3,8-TCDF, have a significantly reduced ability to bind to and activate the AhR. Consequently, their dioxin-like toxicity is considered to be very low or negligible.
This structure-potency relationship is formalized in the Toxic Equivalency Factor (TEF) system, which is used for risk assessment. wikipedia.org In this system, the most potent dioxin, 2,3,7,8-TCDD, is assigned a TEF of 1.0. Other dioxin-like compounds are assigned TEF values relative to TCDD based on a consensus of in vivo and in vitro data. Crucially, the World Health Organization (WHO) has only assigned TEFs to the 17 PCDF and PCDD congeners that have 2,3,7,8-substitution, as these are the only ones considered to have significant dioxin-like toxicity. ca.gov Isomers such as 1,2,3,8-TCDF are not assigned a TEF value, effectively classifying their potency as insignificant for the purposes of risk assessment.
The table below shows the internationally recognized WHO-TEF values for the toxicologically relevant PCDF congeners, highlighting the importance of the 2,3,7,8-substitution pattern.
Table 1: WHO Toxic Equivalency Factors (TEFs) for Polychlorinated Dibenzofurans (PCDFs)
| Compound | WHO 2005 TEF Value |
|---|---|
| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF) | 0.1 |
| 1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF) | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF) | 0.3 |
| 1,2,3,4,7,8-Hexachlorodibenzofuran (1,2,3,4,7,8-HxCDF) | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzofuran (1,2,3,6,7,8-HxCDF) | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzofuran (1,2,3,7,8,9-HxCDF) | 0.1 |
| 2,3,4,6,7,8-Hexachlorodibenzofuran (2,3,4,6,7,8-HxCDF) | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) | 0.01 |
| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (1,2,3,4,7,8,9-HpCDF) | 0.01 |
| Octachlorodibenzofuran (OCDF) | 0.0003 |
| This compound | Not Assigned (Potency considered negligible) |
Derivation and Application of Toxic Equivalency Factors (TEFs) for PCDF Congeners
The Toxic Equivalency Factor (TEF) concept is a cornerstone for the risk assessment of dioxin-like compounds, including polychlorinated dibenzofurans (PCDFs). nih.govresearchgate.netwikipedia.org This approach expresses the toxicity of individual congeners relative to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0. wikipedia.orgclu-in.orgcdc.gov The TEF for a specific PCDF congener is derived by comparing its potency to induce toxic or biological effects with that of TCDD. vu.nlusask.ca These effects are typically mediated through the aryl hydrocarbon receptor (AhR). wikipedia.orgusask.ca
The World Health Organization (WHO) has organized expert meetings to derive consensus TEFs for PCDDs, PCDFs, and dioxin-like polychlorinated biphenyls (PCBs) for human, fish, and wildlife risk assessment. nih.govresearchgate.net These TEFs are based on a comprehensive review of available in vivo and in vitro studies. nih.govresearchgate.netusask.ca The TEF values are multiplied by the concentration of each congener in a mixture, and the products are summed to calculate the total TCDD Toxic Equivalence (TEQ) of the mixture. wikipedia.orgvu.nl
The derivation of TEFs involves considering a range of toxicological endpoints, such as enzyme induction (e.g., ethoxyresorufin-O-deethylase or EROD), reproductive and developmental effects, and immunotoxicity. usask.ca For instance, in vitro studies using cell lines like the rat hepatoma H4IIE cell line are often used to determine the relative potency of different congeners in inducing EROD activity. researchgate.net
It is important to note that TEFs can differ between different classes of vertebrates, such as mammals, fish, and birds, due to variations in species responsiveness. nih.govresearchgate.net For example, fish show a noticeably low response to certain mono-ortho PCBs compared to mammals and birds. nih.govresearchgate.net Despite some uncertainties, such as non-additive interactions and differences in dose-response curves, the TEF concept is widely considered the most plausible and feasible approach for the risk assessment of these complex mixtures. nih.govresearchgate.net
Interactive Table: WHO 2005 Toxic Equivalency Factors (TEFs) for Polychlorinated Dibenzofurans (PCDFs)
| PCDF Congener | TEF for Mammals | TEF for Fish | TEF for Birds | Source |
|---|---|---|---|---|
| 2,3,7,8-TCDF | 0.1 | 0.5 | 1 | nih.gov |
| 1,2,3,7,8-PeCDF | 0.03 | 0.05 | 0.1 | nih.gov |
| 2,3,4,7,8-PeCDF | 0.3 | 0.5 | 1 | nih.gov |
| 1,2,3,4,7,8-HxCDF | 0.1 | 0.1 | 0.1 | nih.gov |
| 1,2,3,6,7,8-HxCDF | 0.1 | 0.1 | 0.1 | nih.gov |
| 1,2,3,7,8,9-HxCDF | 0.1 | 0.1 | 0.1 | nih.gov |
| 2,3,4,6,7,8-HxCDF | 0.1 | 0.1 | 0.1 | nih.gov |
| 1,2,3,4,6,7,8-HpCDF | 0.01 | 0.01 | 0.01 | nih.gov |
| 1,2,3,4,7,8,9-HpCDF | 0.01 | 0.01 | 0.01 | nih.gov |
| OCDF | 0.0003 | 0.0001 | 0.0001 | nih.gov |
Ecotoxicological Effects on Non-Human Organisms
Impacts on Aquatic Ecosystems (e.g., fish, invertebrates, amphibians)
Tetrachlorodibenzofurans and related dioxin-like compounds can have significant adverse effects on aquatic organisms. In fish, early life stages are particularly vulnerable to the developmental toxicity of these compounds. nih.gov Exposure of fish embryos to TCDD can lead to a range of effects including pericardial and yolk sac edema, craniofacial malformations, and cardiovascular lesions. nih.govnih.gov Sublethal exposure in adult fish can impair gonad development, ovulation, and the survival of offspring. nih.gov
Amphibians, however, appear to be less sensitive to the toxic effects of TCDD compared to other vertebrates. nih.gov Studies on Xenopus laevis and Pseudacris triseriata have shown that these species are relatively insensitive to acute exposure to TCDD during egg and embryonic development. nih.gov This relative insensitivity may be linked to a lower affinity of the amphibian AhR for TCDD and a capacity for rapid elimination of the compound during early development. nih.gov Despite this, TCDD exposure has been shown to retard growth and development in some amphibian species. nih.gov
Recent research has also highlighted the potential for synergistic toxic effects between microplastics and pesticides in aquatic environments. beyondpesticides.org Microplastics can adsorb pesticides, and when ingested by aquatic organisms such as zooplankton, can lead to enhanced toxicity. beyondpesticides.org This suggests that the presence of other environmental contaminants can exacerbate the impacts of dioxin-like compounds in aquatic ecosystems.
Effects on Terrestrial Fauna (e.g., mammals, birds)
In terrestrial mammals, TCDD and other dioxin-like compounds are known to cause a wide range of toxic effects, including wasting syndrome, hepatotoxicity, reproductive and developmental toxicity, and thymic atrophy. frontiersin.orgwikipedia.org The sensitivity to these effects varies considerably among different species. wikipedia.org For example, the lethal dose of TCDD for a guinea pig is significantly lower than that for a hamster. wikipedia.org Chronic exposure to low levels of TCDD has been shown to increase the risk of certain cancers in laboratory animals. nih.gov
Birds are also susceptible to the toxic effects of tetrachlorodibenzofurans. In ovo exposure to TCDD has been linked to decreased reproductive success in some wild fish-eating bird populations. nih.gov TCDD can alter estrogenic status in laboratory animals, and studies in avian species have investigated its effects on hepatic estrogen receptor concentrations and plasma estradiol (B170435) levels. nih.gov
Effects on Plant Systems
The available information on the direct toxic effects of this compound on plant systems is limited. However, studies on the fate of TCDD in the environment suggest that it is not readily taken up by the roots of plants. epa.gov The primary route of contamination for plants is often through the deposition of airborne particles onto the plant surfaces. The photooxidation half-life of TCDD on plant surfaces has been reported to be relatively short, in the order of hours. ca.gov
Immunomodulatory Effects in Experimental Animal Models
Tetrachlorodibenzofurans and related compounds are potent immunomodulators. In various mouse strains, TCDD has been shown to suppress humoral antibody production. sci-hub.box The degree of immunosuppression correlates with the inducibility of the aryl hydrocarbon hydroxylase (AHH) system, suggesting that these effects are mediated through the Ah receptor. sci-hub.box Similar immunosuppressive effects have been observed with 2,3,7,8-tetrachlorodibenzofuran (TCDF). sci-hub.boxusda.gov
Studies using the popliteal lymph node (PLN) assay in rats have indicated that TCDD has the potential to induce or exacerbate autoimmune-like reactions. mssm.edu In these studies, TCDD administration led to an increase in the PLN weight index and histological changes such as mild follicular hyperplasia. mssm.edu These findings suggest that exposure to tetrachlorodibenzofurans can lead to dysregulation of the immune system in experimental animal models.
Developmental and Reproductive Disruptions in Animal Models
The toxicity of different PCDF congeners is often expressed relative to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent dioxin-like compound, through the use of Toxic Equivalency Factors (TEFs). Congeners with 2,3,7,8-substitution are assigned higher TEFs, indicating greater toxic potential. While specific in-vivo developmental and reproductive studies on 1,2,3,8-TCDF are scarce, its toxic potential is considered to be significantly lower than that of 2,3,7,8-TCDF.
General reproductive and developmental effects observed in animal models exposed to the more toxic PCDF congeners, such as 2,3,7,8-TCDF, include:
In female animals: Disrupted estrous cycles, reduced fertility, and adverse pregnancy outcomes have been noted. nih.gov
In male animals: Effects on spermatogenesis, including altered sperm counts and motility, have been documented. nih.gov
Developmental effects: In-utero exposure to certain PCDFs can lead to a range of developmental abnormalities in offspring. researchgate.net
It is crucial to reiterate that these findings are primarily associated with 2,3,7,8-substituted congeners and cannot be directly extrapolated to 1,2,3,8-TCDF without specific experimental data. The lack of chlorine substitution in the '7' position of 1,2,3,8-TCDF significantly reduces its affinity for the Ah receptor, and thus its expected toxic potency.
Carcinogenicity Studies in Animal Models
Similar to the data on developmental and reproductive toxicity, specific long-term carcinogenicity bioassays for this compound in animal models have not been extensively reported in the scientific literature. The focus of carcinogenicity testing for PCDFs has been overwhelmingly on the 2,3,7,8-substituted congeners due to their known toxic and tumor-promoting activities.
For instance, long-term studies on the related compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) have shown it to be a potent carcinogen in multiple animal species, inducing tumors at various sites. who.int The carcinogenic potential of dioxin-like compounds, including the toxic PCDFs, is primarily attributed to their ability to act as tumor promoters rather than as direct genotoxic agents. who.int
The table below provides the World Health Organization's (WHO) Toxic Equivalency Factors (TEFs) for various chlorinated dibenzofuran congeners, which illustrates the relative toxic potency compared to TCDD (TEF = 1). Note the focus on 2,3,7,8-substituted congeners.
| Compound | WHO 2005 TEF |
| Tetrachlorodibenzofurans | |
| 2,3,7,8-Tetrachlorodibenzofuran | 0.1 |
| Pentachlorodibenzofurans | |
| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 |
| Hexachlorodibenzofurans | |
| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.1 |
| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 |
| Heptachlorodibenzofurans | |
| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 0.01 |
| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 0.01 |
| Octachlorodibenzofuran | |
| 1,2,3,4,6,7,8,9-Octachlorodibenzofuran | 0.0003 |
| Data sourced from the Agency for Toxic Substances and Disease Registry (ATSDR) Toxicological Profile for Chlorodibenzofurans. cdc.gov |
As indicated by the table, TEFs have been established primarily for the 2,3,7,8-substituted congeners. A TEF for this compound is not provided, reflecting the lack of sufficient toxicological data to assign one.
Q & A
Basic: What analytical methods are recommended for detecting 1,2,3,8-TCDF in environmental samples?
Answer:
Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for detecting 1,2,3,8-TCDF. EPA Methods 8280B and 8290A are widely used for chlorinated dibenzofurans, emphasizing isomer-specific separation using capillary columns (e.g., DB-5MS). Sample preparation typically involves extraction with toluene or 10% toluene in nonane, followed by cleanup using silica gel or Florisil columns to remove interfering compounds . Quantification requires isotope dilution with -labeled internal standards to correct for matrix effects .
Basic: How should researchers prepare calibration standards for 1,2,3,8-TCDF quantification?
Answer:
Calibration standards should be prepared in the same solvent as the sample matrix (e.g., toluene or nonane) to avoid solvent mismatch errors. Serial dilutions ranging from 1 pg/µL to 100 pg/µL are recommended, with -labeled analogs (e.g., -TCDF) added as internal standards. Ensure linearity () and validate recovery rates (70–130%) using certified reference materials (CRMs) from accredited suppliers .
Advanced: How do isomer-specific differences in chlorinated dibenzofurans impact toxicity assessments?
Answer:
Toxicity varies significantly with substitution patterns. For example, 2,3,7,8-TCDF has a WHO toxic equivalency factor (TEF) of 0.1, whereas other tetrachloro isomers like 1,2,3,8-TCDF lack assigned TEFs due to insufficient in vivo data. Researchers must use congener-specific analysis and consult WHO TEF guidelines (2005) to estimate relative potency. In vitro assays (e.g., Ah receptor binding) can supplement risk assessments for uncharacterized isomers .
Advanced: What experimental models are suitable for studying the hepatotoxicity of 1,2,3,8-TCDF?
Answer:
Male C57BL/6 mice are commonly used to assess hepatic effects due to their sensitivity to dioxin-like compounds. Dose-response studies (e.g., 0.1–50 µg/kg body weight) over 28 days can evaluate steatosis via lipidomics and transcriptomics. Endpoints include liver weight, serum ALT/AST levels, and metabolomic profiling of lipid accumulation pathways (e.g., PPARγ activation) .
Advanced: How can researchers resolve contradictions in degradation efficiency data for 1,2,3,8-TCDF?
Answer:
Discrepancies in degradation studies often arise from matrix effects or analytical interference. For photolytic degradation, use controlled reactors (e.g., Thermal Photolytic Reactor System) to isolate temperature and solar radiation variables. Validate results with multiple detection methods (e.g., GC-HRMS and LC-MS/MS) and compare against certified degradation rates for 2,3,7,8-TCDF as a reference .
Advanced: What metabolomic approaches identify biomarkers of 1,2,3,8-TCDF exposure?
Answer:
Untargeted metabolomics using LC-QTOF-MS can reveal hepatic biomarkers such as acylcarnitines and bile acids. Pair with pathway analysis tools (e.g., MetaboAnalyst) to map perturbations in lipid metabolism. For targeted validation, quantify key metabolites like palmitic acid and lysophosphatidylcholines via MRM-based LC-MS/MS .
Basic: What quality control measures ensure reproducibility in 1,2,3,8-TCDF analysis?
Answer:
Include procedural blanks to monitor contamination, and spike samples with surrogate standards (e.g., -TCDF) to track recovery. Participate in interlaboratory comparisons (e.g., QUASIMEME) and adhere to ISO/IEC 17025 guidelines. Report limits of detection (LOD < 0.1 pg/µL) and quantification (LOQ < 0.5 pg/µL) .
Advanced: How does 1,2,3,8-TCDF interact with non-dioxin-like compounds in mixtures?
Answer:
Co-exposure with aryl hydrocarbon receptor (AhR) antagonists (e.g., resveratrol) may modulate toxicity. Use factorial design experiments to assess additive/synergistic effects. Measure CYP1A1/1B1 induction via qPCR and compare to TEQ predictions. Note that current TEF models assume additivity, which may not hold for complex mixtures .
Advanced: What biotic pathways facilitate 1,2,3,8-TCDF mobilization in aquatic ecosystems?
Answer:
Benthic invertebrates (e.g., Chironomidae larvae) bioaccumulate TCDFs from sediments and transfer them to higher trophic levels via emerging insects. Stable isotope tracing (-TCDF) in mesocosm studies can quantify bioaccumulation factors (BAFs) and biomagnification in fish .
Advanced: How do hydroxyl radicals influence the atmospheric fate of 1,2,3,8-TCDF?
Answer:
Gas-phase OH radical reactions dominate atmospheric degradation, with estimated half-lives of 1–10 days. Use smog chamber experiments to measure second-order rate constants () and model partitioning between particulate and vapor phases using vapor pressure data ( mm Hg) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
